![molecular formula C17H12ClN3O2S B10821455 2-[[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B10821455.png)
2-[[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S312 is a synthetic organic compound known for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway . Initially designed as an anti-inflammatory agent, S312 has shown efficacy in various models, including rheumatoid arthritis and viral infections .
Preparation Methods
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield . Industrial production methods may include large-scale synthesis using automated reactors and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
S312 undergoes several types of chemical reactions, including:
Oxidation: S312 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: S312 can undergo substitution reactions, particularly at the thiazole ring, using reagents like halogens and nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
S312 has a wide range of scientific research applications:
Mechanism of Action
S312 exerts its effects by binding to the ubiquinone binding tunnel within the DHODH active site, thereby inhibiting the enzyme’s activity . This inhibition disrupts the pyrimidine biosynthesis pathway, leading to reduced pyrimidine levels and impaired viral replication . The molecular targets and pathways involved include the DHODH enzyme and the downstream effects on nucleotide synthesis .
Comparison with Similar Compounds
S312 is compared with other DHODH inhibitors such as teriflunomide and brequinar . While teriflunomide and brequinar also inhibit DHODH, S312 has shown higher potency and efficacy in various models . Similar compounds include:
Teriflunomide: An immunomodulatory drug used to treat multiple sclerosis.
Brequinar: An antiviral and anticancer agent.
S416: Another potent DHODH inhibitor with broad-spectrum antiviral effects.
S312’s uniqueness lies in its higher potency and broader range of applications compared to these similar compounds .
Properties
Molecular Formula |
C17H12ClN3O2S |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-[[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C17H12ClN3O2S/c18-14-8-4-3-7-13(14)15-10-24-17(20-15)21-19-9-11-5-1-2-6-12(11)16(22)23/h1-10H,(H,20,21)(H,22,23) |
InChI Key |
DDEIFUOYHWEWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


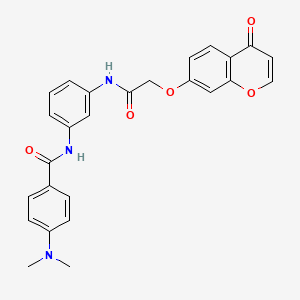
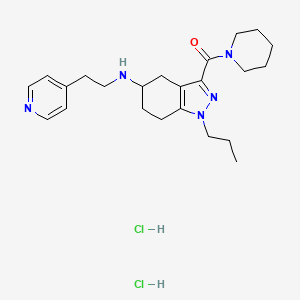
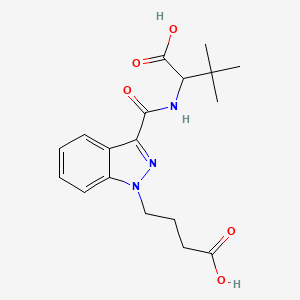
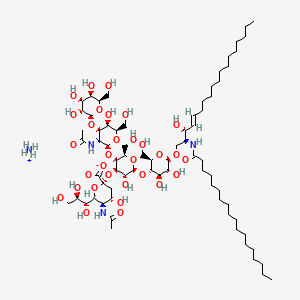
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B10821427.png)
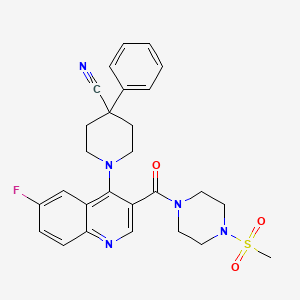
![4-[7-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B10821444.png)
![4-anilino-1-benzyl-N-[2-(diaminomethylideneamino)ethyl]piperidine-4-carboxamide](/img/structure/B10821458.png)
![1-tert-butyl-6-[[(1R)-1-(4-chlorophenyl)ethyl]amino]-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10821459.png)
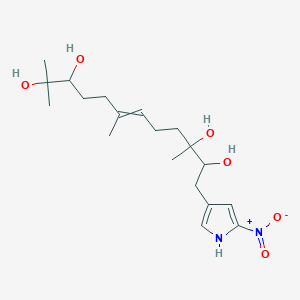
![5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione](/img/structure/B10821475.png)


![2-[(4S,5S,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821486.png)
